2,3',4',5'-Tetrachlorobiphenyl

概要

説明

Synthesis Analysis

Anaerobic cultures capable of reductively dechlorinating 2,3’,4’,5’-Tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine . Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .Molecular Structure Analysis

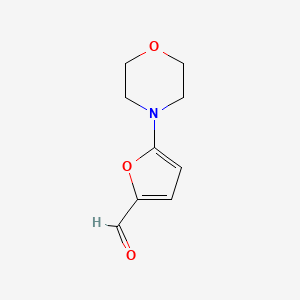

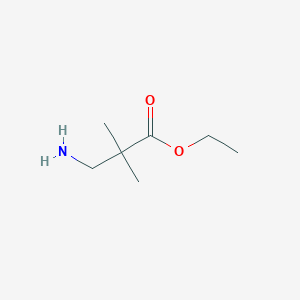

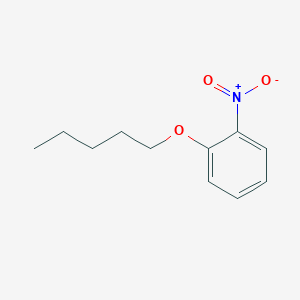

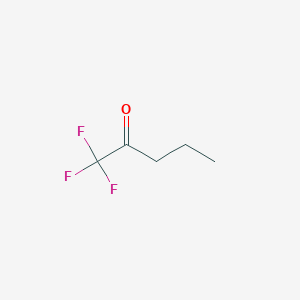

The molecular formula of 2,3’,4’,5’-Tetrachlorobiphenyl is C12H6Cl4 . The IUPAC name is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene . The InChI is InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H .Chemical Reactions Analysis

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . Rates of dechlorination of 2,3’,4’,5’-Tetrachlorobiphenyl (PCB 61) to 2,3’,5’-Trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, were measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells (>10 6 cells mL –1) .Physical And Chemical Properties Analysis

The molecular weight of 2,3’,4’,5’-Tetrachlorobiphenyl is 292.0 g/mol .科学的研究の応用

1. Biodegradation by Microorganisms

Van Dort and Bedard (1991) studied the metabolic fate of tetrachlorobiphenyl using methanogenic pond sediment. They found that 2,3,5,6-tetrachlorobiphenyl was dechlorinated by anaerobic microorganisms, leading to the formation of less chlorinated biphenyls. This study demonstrates the potential for bioremediation of polychlorinated biphenyls (PCBs) in environmental settings (Van Dort & Bedard, 1991).

2. Aerobic Degradation by Bacterial Strains

Adebusoye et al. (2008) investigated the cometabolic degradation of polychlorinated biphenyls (PCBs), including 2,3',4',5'-tetrachlorobiphenyl, by Ralstonia and Pseudomonas strains. These strains showed significant degradation of tetrachlorobiphenyls, indicating their utility in bioremediation processes (Adebusoye et al., 2008).

3. Metabolic Pathways in Mammals

Forgue and Allen (1982) identified an arene oxide metabolite of tetrachlorobiphenyl, indicating that these compounds undergo complex metabolic processes in mammalian systems. This research provides insight into the biotransformation pathways of PCBs in mammals (Forgue & Allen, 1982).

4. Environmental Persistence and Degradation

Bedard, Bunnell, and Smullen (1996) added tetrachlorobiphenyl to sediment samples to stimulate the dechlorination of PCBs. Their findings show the possibility of enhancing microbial processes to reduce the persistence of PCBs in contaminated environments (Bedard, Bunnell, & Smullen, 1996).

5. Chemical Synthesis and Analysis

Er et al. (2009) developed a new synthesis method for 3,3',4,4'-tetrachlorobiphenyl, enabling the production of fluorescent bibenzimidazolium salts. This research expands the utility of tetrachlorobiphenyl derivatives in the field of chemical synthesis (Er et al., 2009).

ConclusionThe scientific research on 2,3',4',5'-Tetrachlorobiphenyl spans various areas, including biodegradation by microorganisms, aerobic degradation by specific bacterial strains, understanding of metabolic pathways in mammals, strategies for environmental dechlorination and persistence reduction, and advancements in chemical synthesis. This diverse range of studies highlights the compound's relevance in environmental science, toxicology

Scientific Research Applications of 2,3',4',5'-Tetrachlorobiphenyl

Biodegradation and Environmental Impact

Anaerobic Microbial Dechlorination : Van Dort and Bedard (1991) demonstrated the ortho dechlorination of 2,3,5,6-tetrachlorobiphenyl by anaerobic microorganisms. This study highlights the potential of microbial processes in the biodegradation of polychlorinated biphenyls (PCBs) in environmental settings (Van Dort & Bedard, 1991).

Aerobic Degradation by Bacterial Cultures : Adebusoye et al. (2008) observed significant metabolism of 2,3',4',5'-tetrachlorobiphenyl by Ralstonia sp. SA-5 and Pseudomonas sp. SA-6, indicating their potential in PCB bioremediation (Adebusoye et al., 2008).

Metabolic Pathways and Toxicity Studies

Metabolite Identification in Mammals : Forgue and Allen (1982) identified an arene oxide metabolite of tetrachlorobiphenyl in mammalian liver microsomes, shedding light on its metabolic pathways in mammals (Forgue & Allen, 1982).

Toxicity in Biological Systems : Brunström and Darnerud (1983) studied the toxicity and distribution of 3,3',4,4'-tetrachlorobiphenyl in chick embryos, providing insights into its potential teratogenic effects (Brunström & Darnerud, 1983).

Safety And Hazards

将来の方向性

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . Using passive samplers to measure the concentration of dissolved PCBs in the porewater combined with knowledge of congener-specific rates for organohalide respirer (s), it will be possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation .

特性

IUPAC Name |

1,2,3-trichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUYCYPNYWMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867919 | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3',4',5'-Tetrachlorobiphenyl | |

CAS RN |

70362-48-0 | |

| Record name | PCB 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912BS8P7Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)

![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)